molecular formula C14H17NO2 B3058767 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl- CAS No. 91650-05-4

2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl-

Cat. No. B3058767
CAS RN: 91650-05-4
M. Wt: 231.29 g/mol
InChI Key: CLKCOLXGQOLNOJ-UHFFFAOYSA-N
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Description

  • IUPAC Standard InChI : InChI=1S/C₁₃H₁₅NO₂/c1-3-14(4-2)11-7-5-10-6-8-13(15)16-12(10)9-11 .

Scientific Research Applications

Structural Investigations

Substituted 2H-1-benzopyran-2-ones, including variants like 7-(diethylamino)-3-methyl-, are key synthons with potential as biologically active compounds. Investigations into their structures have been conducted using 2D NMR techniques and computational tools, revealing details about their transformation processes and molecular configurations in solutions (Grdadolnik et al., 1997).

X-ray and NMR Spectroscopic Studies

The structural characteristics of these compounds have been further elucidated through X-ray structural analysis and NMR spectroscopy. This research has highlighted features like intramolecular charge separation and single conformation in crystalline compounds (Yufit et al., 1988).

Synthetic Applications and Reactions

These compounds have been utilized in various synthetic reactions. For instance, their aminolysis and hydrolysis reactions have been studied, leading to the formation of benzamide derivatives and α-keto-acids. These reactions demonstrate their versatility in creating novel compounds (Jones, 1981).

Applications in Metal Complex Synthesis

The synthesis and characterization of metal complexes with 7-hydroxy-4-methyl-8-(arylazo)-2H-1-benzopyran-2-one (coumarin) derivatives have been explored. These studies involve elemental analysis, IR, 1H NMR, and mass spectra, providing insights into their potential applications in fields like material science and coordination chemistry (Abdel-Latif & Mohamed, 2017).

Anticancer Potential

Some derivatives of 2H-1-benzopyran-2-ones have been synthesized and evaluated for their in vitro anticancer activity. This includes studies on their effectiveness against various cancer cell lines and their potential binding modes with biological targets like the CK2 enzyme (El-Ansary et al., 2014).

Synthesis of 2H-Chromenes

The broader category of 2H-chromenes, to which these compounds belong, has been the focus of extensive research due to their biological activities. Various catalytic methodologies for their synthesis have been developed, highlighting their importance in pharmaceuticals and natural product synthesis (Majumdar et al., 2015).

properties

IUPAC Name

7-(diethylamino)-3-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-4-15(5-2)12-7-6-11-8-10(3)14(16)17-13(11)9-12/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKCOLXGQOLNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602064
Record name 7-(Diethylamino)-3-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91650-05-4
Record name 7-(Diethylamino)-3-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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